3-Fluoro-2-hydroxy-4-methylphenylboronic acid pinacol ester 3-Fluoro-2-hydroxy-4-methylphenylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC20536146
InChI: InChI=1S/C13H18BFO3/c1-8-6-7-9(11(16)10(8)15)14-17-12(2,3)13(4,5)18-14/h6-7,16H,1-5H3
SMILES:
Molecular Formula: C13H18BFO3
Molecular Weight: 252.09 g/mol

3-Fluoro-2-hydroxy-4-methylphenylboronic acid pinacol ester

CAS No.:

Cat. No.: VC20536146

Molecular Formula: C13H18BFO3

Molecular Weight: 252.09 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-2-hydroxy-4-methylphenylboronic acid pinacol ester -

Specification

Molecular Formula C13H18BFO3
Molecular Weight 252.09 g/mol
IUPAC Name 2-fluoro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Standard InChI InChI=1S/C13H18BFO3/c1-8-6-7-9(11(16)10(8)15)14-17-12(2,3)13(4,5)18-14/h6-7,16H,1-5H3
Standard InChI Key FCXCYRNKSPCUII-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C)F)O

Introduction

3-Fluoro-2-hydroxy-4-methylphenylboronic acid pinacol ester is a boronic ester compound with the chemical formula C13H18BFO3 and a molecular weight of approximately 252.09 g/mol . This compound is notable for its role in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds between aromatic rings and various coupling partners.

Synthesis Methods

The synthesis of 3-Fluoro-2-hydroxy-4-methylphenylboronic acid pinacol ester typically involves the borylation of aryl halides or triflates. A common method is the palladium-catalyzed coupling of pinacolborane with aryl halides in the presence of a tertiary amine base. This process allows for the selective introduction of the boronic ester functionality into the aromatic system.

Applications in Organic Synthesis

This compound is particularly notable for its role in the Suzuki-Miyaura coupling reaction, a method widely used in organic chemistry to form carbon-carbon bonds. Its interactions with palladium catalysts during coupling reactions are crucial for understanding how it facilitates the formation of new carbon-carbon bonds.

Suppliers and Safety Information

The compound is sourced from specialized chemical suppliers, including Zhuhai Aobokai Biomedical Technology Co., Ltd., Shanghai Haohong Pharmaceutical Co., Ltd., and Tianjin Xinkangyou Biotechnology Co., LTD . It is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the GHS07 pictogram, indicating potential hazards such as skin irritation and serious eye damage if mishandled.

Comparison with Similar Compounds

Compound NameStructureUnique Features
4-Fluoro-2-methylphenylboronic acid pinacol esterLacks hydroxyl group; different reactivity profileDifferent position of fluorine and absence of hydroxyl group
6-Fluoro-2-hydroxy-3-methylphenylboronic acid pinacol esterDifferent position of fluorine; altered electronic propertiesFluorine at the 6-position instead of the 3-position
3-Chloro-4-methylphenylboronic acid pinacol esterContains chlorine instead of fluorine; affects reactivityChlorine substitution instead of fluorine

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